molecular formula C25H18ClN3O2 B283092 5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No. B283092
M. Wt: 427.9 g/mol
InChI Key: JZODCCJOWSBIEW-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a member of the pyrazole family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of CPP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and pain pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CPP has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
CPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPP has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is its well-characterized chemical structure and known mechanism of action. This makes it a useful tool for investigating the role of inflammation and pain pathways in various disease states. However, one limitation of using CPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CPP. One area of interest is investigating its potential use as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another area of interest is investigating its potential use as a diagnostic tool for certain types of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of CPP and to optimize its pharmacokinetic properties for use in humans.

Synthesis Methods

CPP can be synthesized through a multistep process involving the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and 2-phenylacetaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure CPP.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. CPP has also been investigated for its potential use as a diagnostic tool for certain types of cancer.

properties

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C25H18ClN3O2/c26-18-12-14-19(15-13-18)28-24(30)22-21(16-11-17-7-3-1-4-8-17)27-29(23(22)25(28)31)20-9-5-2-6-10-20/h1-16,22-23H/b16-11+

InChI Key

JZODCCJOWSBIEW-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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